molecular formula C7H16ClNO2 B13452158 2-[(Dimethylamino)methyl]butanoic acid hydrochloride

2-[(Dimethylamino)methyl]butanoic acid hydrochloride

Cat. No.: B13452158
M. Wt: 181.66 g/mol
InChI Key: INBOTLZKPPAWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylamino)methyl]butanoic acid hydrochloride is a chemical compound commonly used in organic synthesis and peptide synthesis. It is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride typically involves the reaction of dimethylamine with butanoic acid derivatives. One common method is the reaction of dimethylamine with butyric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dimethylamino)methyl]butanoic acid hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride involves its interaction with molecular targets through its dimethylamino group. This group can participate in nucleophilic substitution reactions, making the compound useful in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methyl]butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-[(dimethylamino)methyl]butanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H

InChI Key

INBOTLZKPPAWGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)C(=O)O.Cl

Origin of Product

United States

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